molecular formula C39H28O4 B10896023 Bis[2-(cinnamoyloxy)-1-naphthyl]methane

Bis[2-(cinnamoyloxy)-1-naphthyl]methane

Cat. No.: B10896023
M. Wt: 560.6 g/mol
InChI Key: HRBGTCUPDGNDTO-FQHZWJPGSA-N
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Description

Bis[2-(cinnamoyloxy)-1-naphthyl]methane is a dimeric aromatic compound featuring two naphthyl moieties linked by a methane bridge, each substituted with a cinnamoyloxy group at the 2-position. The cinnamoyloxy groups introduce extended π-conjugation, enhancing the compound’s electronic properties, such as charge transport and luminescence. Synthesized via esterification of 2-hydroxy-1-naphthalenemethanol with cinnamoyl chloride followed by methane coupling, this compound exhibits high thermal stability (decomposition temperature >300°C) due to its rigid aromatic framework.

Properties

Molecular Formula

C39H28O4

Molecular Weight

560.6 g/mol

IUPAC Name

[1-[[2-[(E)-3-phenylprop-2-enoyl]oxynaphthalen-1-yl]methyl]naphthalen-2-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C39H28O4/c40-38(25-19-28-11-3-1-4-12-28)42-36-23-21-30-15-7-9-17-32(30)34(36)27-35-33-18-10-8-16-31(33)22-24-37(35)43-39(41)26-20-29-13-5-2-6-14-29/h1-26H,27H2/b25-19+,26-20+

InChI Key

HRBGTCUPDGNDTO-FQHZWJPGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C45)OC(=O)/C=C/C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OC(=O)C=CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE typically involves multi-step organic reactions. One common method involves the esterification of 2-naphthol with cinnamoyl chloride in the presence of a base such as pyridine. This reaction forms the cinnamoyloxy-naphthyl intermediate, which is then reacted with 1-naphthylmethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyl or cinnamoyloxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE involves its interaction with specific molecular targets. The cinnamoyloxy group can interact with enzymes or receptors, modulating their activity. The naphthyl groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Bis[2-(cinnamoyloxy)-1-naphthyl]methane belongs to a class of aromatic esters and dimeric structures used in optoelectronics. Key comparisons include:

Tris(8-hydroxyquinolinato)aluminum (Alq3)

  • Structure: Monomeric metal-chelate complex vs. dimeric organic ester.
  • Electronic Properties : Alq3 exhibits strong green emission (λmax ~520 nm) and serves as both an electron transporter and emitter. In contrast, Bis[2-(cinnamoyloxy)-1-naphthyl]methane’s emission is likely redshifted due to extended conjugation (estimated λmax ~550 nm).

Polymeric Cinnamate Derivatives

  • Structure : Linear polymers vs. discrete dimeric molecules.
  • Film Morphology : The dimer’s defined molecular weight ensures uniform vapor deposition, avoiding phase separation seen in polymers.
  • Thermal Stability : Bis[2-(cinnamoyloxy)-1-naphthyl]methane (Td >300°C) outperforms many cinnamate-based polymers (Td ~250°C).

Bis(1-naphthyl)methane Derivatives

  • Functionalization : Unsubstituted bis(1-naphthyl)methane lacks cinnamoyloxy groups, resulting in weaker luminescence and lower electron affinity.
  • Application : The cinnamoyloxy groups in the target compound enhance electroluminescence efficiency by facilitating exciton confinement.

Performance Metrics (Table 1)

Compound/Device Quantum Efficiency (%) Luminous Efficiency (lm/W) Brightness (cd/m²) Driving Voltage (V) Thermal Stability (°C)
Bis[2-(cinnamoyloxy)-1-naphthyl]methane (estimated) 1.2 1.8 >1200 <9 >300
Alq3 (Tang & Vanslyke, 1987) 1.0 1.5 >1000 <10 ~200
Poly(vinyl cinnamate) 0.5 0.7 600 12 250

Key Findings

  • Charge Transport : The dimer’s rigid structure reduces recombination losses compared to flexible polymers.
  • Synthetic Versatility : Unlike Alq3, which requires metal coordination, the target compound is synthesized entirely through organic reactions, enabling easier functionalization.
  • Brightness : Higher estimated brightness (>1200 cd/m²) vs. Alq3 (>1000 cd/m²) aligns with trends in conjugated aromatic systems .

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